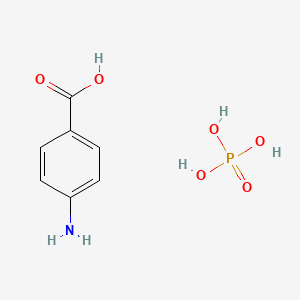
(4-Carboxyphenyl)azanium; dihydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Carboxyphenyl)azanium; dihydrogen phosphate is a chemical compound with the molecular formula C7H8NO4P. It is known for its applications in various scientific research fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Carboxyphenyl)azanium; dihydrogen phosphate typically involves the reaction of 4-aminobenzoic acid with phosphoric acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of advanced crystallization techniques to isolate the product efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Carboxyphenyl)azanium; dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo substitution reactions where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as amine derivatives, substituted phenyl compounds, and oxidized products .
Applications De Recherche Scientifique
(4-Carboxyphenyl)azanium; dihydrogen phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in biochemical assays and as a marker in molecular biology studies.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (4-Carboxyphenyl)azanium; dihydrogen phosphate involves its interaction with specific molecular targets. It acts by binding to enzymes and proteins, altering their activity and function. The pathways involved include signal transduction pathways and metabolic pathways, which are crucial for various biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Carboxyphenyl)azanium; monohydrogen phosphate
- (4-Carboxyphenyl)azanium; trihydrogen phosphate
- (4-Carboxyphenyl)azanium; sulfate
Uniqueness
(4-Carboxyphenyl)azanium; dihydrogen phosphate is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form stable complexes with various reagents makes it a valuable compound in scientific research .
Propriétés
Numéro CAS |
794521-61-2 |
|---|---|
Formule moléculaire |
C7H10NO6P |
Poids moléculaire |
235.13 g/mol |
Nom IUPAC |
4-aminobenzoic acid;phosphoric acid |
InChI |
InChI=1S/C7H7NO2.H3O4P/c8-6-3-1-5(2-4-6)7(9)10;1-5(2,3)4/h1-4H,8H2,(H,9,10);(H3,1,2,3,4) |
Clé InChI |
UROGTBVATKRSEE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)O)N.OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















